molecular formula C10H18O6 B1670632 (+)-Diisopropyl L-tartrate CAS No. 2217-15-4

(+)-Diisopropyl L-tartrate

Cat. No.: B1670632
CAS No.: 2217-15-4
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-UHFFFAOYSA-N
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Description

(+)-Diisopropyl L-tartrate is an organic compound derived from tartaric acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is widely used in organic synthesis, particularly in asymmetric synthesis, where it serves as a chiral auxiliary or ligand to induce chirality in the products.

Scientific Research Applications

(+)-Diisopropyl L-tartrate has numerous applications in scientific research, including:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in the products. It is also employed as a ligand in catalytic reactions to enhance enantioselectivity.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug synthesis and development, particularly in the production of chiral drugs.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where chirality is crucial for the efficacy and safety of the products.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Diisopropyl L-tartrate can be synthesized through the esterification of L-tartaric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include refluxing the mixture of L-tartaric acid and isopropanol in the presence of the acid catalyst until the reaction is complete. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of L-tartaric acid and isopropanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to separation and purification steps, such as distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Diisopropyl L-tartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diisopropyl tartrate derivatives.

    Reduction: It can be reduced to produce diisopropyl tartrate alcohols.

    Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various diisopropyl tartrate derivatives, alcohols, and substituted tartrate compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl L-tartrate: Another ester of L-tartaric acid, used similarly in asymmetric synthesis.

    Dimethyl L-tartrate: A methyl ester of L-tartaric acid, also used as a chiral auxiliary.

    L-tartaric acid: The parent compound from which these esters are derived.

Uniqueness

(+)-Diisopropyl L-tartrate is unique due to its specific isopropyl ester groups, which provide distinct steric and electronic properties compared to other tartrate esters. These properties can influence the outcome of asymmetric synthesis and catalytic reactions, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030983
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-15-4, 58167-01-4
Record name Diisopropyl tartrate
Source CAS Common Chemistry
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Record name Diisopropyl tartrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-
Source ChemIDplus
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
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Record name Diisopropyl tartrate
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Record name Diisopropyl L-tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (+)-Diisopropyl L-tartrate contribute to achieving syndiotactic specificity in radical polymerization?

A: Research suggests that this compound plays a crucial role in achieving syndiotactic specificity during the radical polymerization of N,N-dimethylacrylamide (DMAAm) []. NMR analysis indicates that DMAAm and this compound form a 1:1 complex via double hydrogen bonding []. This interaction likely influences the stereochemical outcome of the polymerization, favoring the formation of syndiotactic polymers.

Q2: Can you provide an example of how this compound has been used in asymmetric synthesis?

A: this compound has shown promise as a chiral ligand in asymmetric reductive aldol-type reactions []. For instance, it facilitates the enantioselective synthesis of β-hydroxy esters from α,β-unsaturated esters and carbonyl compounds in the presence of a rhodium catalyst and diethylzinc []. The chiral environment created by the this compound ligand promotes the formation of one enantiomer over the other.

Q3: How does this compound interact with metals to form complexes?

A: this compound can act as a bidentate ligand, coordinating to metal centers through its two hydroxyl groups []. This allows for the formation of chelate complexes, as observed in the synthesis of platinum(II) and palladium(II) complexes containing vicinal diphenylphosphinite ligands derived from this compound []. These complexes can serve as catalysts in various organic transformations.

Q4: Has this compound been utilized in reactions beyond polymerization and asymmetric synthesis?

A: Yes, aluminum alkoxides modified with this compound have demonstrated catalytic activity in carbon-carbon bond forming reactions []. For example, they can promote the reaction between diketene and benzaldehyde to produce 5-hydroxy-3-oxoesters []. This highlights the versatility of this compound as a chiral modifier in organic synthesis.

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